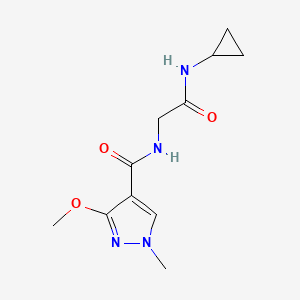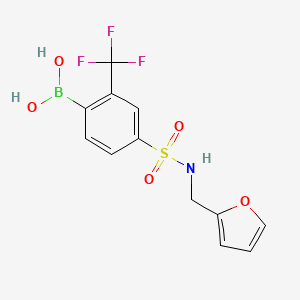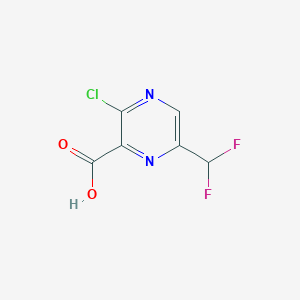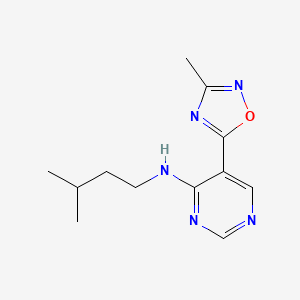![molecular formula C14H16FNOS B2563780 [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone CAS No. 2327246-18-2](/img/structure/B2563780.png)
[1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone, also known as FPTM, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. FPTM is a cyclic compound that contains a cyclopropyl and thiomorpholine ring, with a fluorophenyl group attached to the cyclopropyl ring. In
Wirkmechanismus
The mechanism of action of [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone involves its binding to the sigma-1 receptor. The sigma-1 receptor is located in the endoplasmic reticulum and mitochondria of cells and is involved in regulating calcium signaling, lipid metabolism, and protein folding. This compound has been shown to modulate the activity of the sigma-1 receptor, leading to changes in these cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. In addition, this compound has been shown to have analgesic effects in animal models of pain. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone is its selectivity for the sigma-1 receptor. This makes it a useful tool for studying the function of the receptor in various biological processes. In addition, this compound has been shown to have low toxicity in animal models, making it a safe compound to use in experiments. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. This compound has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential use in the treatment of cancer. This compound has been shown to inhibit the proliferation of cancer cells in vitro, and further research is needed to determine its potential as an anticancer agent. Finally, further research is needed to optimize the synthesis method of this compound to improve its yield and solubility.
Synthesemethoden
The synthesis of [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone involves the reaction of 1-(4-fluorophenyl)cyclopropylamine with thiomorpholine-4-carbonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a reducing agent to yield this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent and reaction temperature.
Wissenschaftliche Forschungsanwendungen
[1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone has been shown to have potential in various research applications. One of the main areas of interest is its use as a tool compound for studying the role of the sigma-1 receptor in various biological processes. The sigma-1 receptor is a transmembrane protein that is involved in a wide range of physiological and pathological processes, including pain, addiction, and neurodegenerative diseases. This compound has been shown to selectively bind to the sigma-1 receptor, making it a useful tool for studying the receptor's function.
Eigenschaften
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNOS/c15-12-3-1-11(2-4-12)14(5-6-14)13(17)16-7-9-18-10-8-16/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROXDXBSLRIXKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

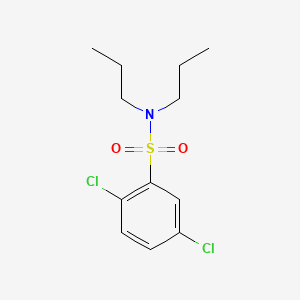
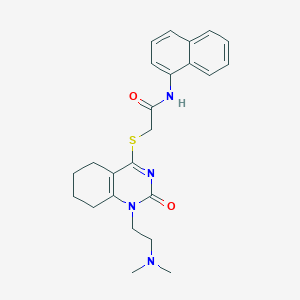
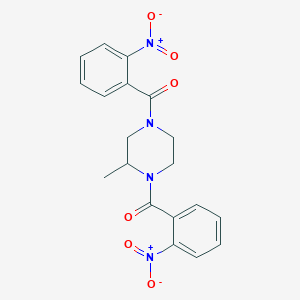
![4-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2563701.png)
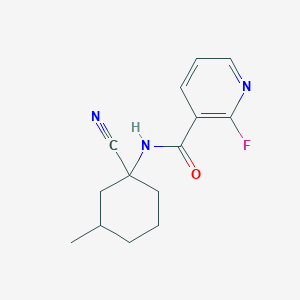
![Methyl 3-[(trifluoromethyl)sulfanyl]propanoate](/img/structure/B2563706.png)

